molecular formula C9H12N2O B13485304 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

カタログ番号: B13485304
分子量: 164.20 g/mol
InChIキー: DSRBRLXKUXXRLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H12N2O

分子量

164.20 g/mol

IUPAC名

1-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h6H,2-5H2,1H3

InChIキー

DSRBRLXKUXXRLS-UHFFFAOYSA-N

正規SMILES

CN1C2=C(CCCC2)C(=N1)C=O

製品の起源

United States
Foundational & Exploratory

The Core Mechanism of Ceralasertib (AZD6738): A Technical Guide to ATR Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the mechanism of action of Ceralasertib (CAS 1018663-58-5), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Developed for researchers, scientists, and drug development professionals, this document elucidates the critical role of ATR in the DNA Damage Response (DDR) and how its inhibition by Ceralasertib represents a strategic approach in oncology.

Introduction: Targeting the Guardian of the Genome

Cancer is fundamentally a disease of genomic instability. Tumor cells often exhibit a higher rate of DNA damage and replication stress due to oncogene activation and rapid proliferation[1][2]. To survive and propagate, these cells become heavily reliant on the intricate network of the DNA Damage Response (DDR) pathway. A key apical kinase in this pathway, ATR, acts as a master regulator, sensing and responding to DNA replication stress and single-stranded DNA breaks[1][2][3]. Ceralasertib (also known as AZD6738), a potent, orally bioavailable, and selective small-molecule inhibitor of ATR kinase, has emerged as a promising therapeutic agent in oncology[4][5][6][7]. This guide will dissect the mechanism of Ceralasertib, from its direct molecular target to its cellular consequences and its strategic application in cancer therapy.

The Central Role of ATR in DNA Damage Response

The ATR signaling pathway is a cornerstone of genome integrity maintenance. Its activation is triggered by the presence of Replication Protein A (RPA)-coated single-stranded DNA (ssDNA), a common intermediate during DNA replication stress or at sites of DNA damage[1][3]. Once activated, ATR, in complex with its partner ATRIP, initiates a signaling cascade that orchestrates several critical cellular processes:

  • Cell Cycle Checkpoint Activation: ATR phosphorylates and activates its primary downstream effector, Checkpoint Kinase 1 (CHK1)[1][8]. Activated CHK1, in turn, targets cell cycle regulators to induce cell cycle arrest, primarily at the G2/M checkpoint, providing the necessary time for DNA repair before entry into mitosis[4][8].

  • Replication Fork Stabilization and Restart: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into deleterious DNA double-strand breaks (DSBs)[1][2][9]. It also promotes the restart of stalled forks once the stress is resolved[2].

  • DNA Repair: ATR signaling coordinates various DNA repair pathways, including homologous recombination (HR), to mend damaged DNA[4][9].

Dysregulation of the DDR pathway, particularly in tumors with existing defects in other DDR components like ATM (Ataxia-Telangiectasia Mutated), creates a dependency on the ATR pathway for survival. This dependency forms the basis of a key therapeutic strategy known as synthetic lethality.

Mechanism of Action of Ceralasertib (AZD6738)

Ceralasertib functions as an ATP-competitive inhibitor of the ATR kinase[10]. By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of ATR's downstream substrates, most notably CHK1[4][10][11]. This inhibition disrupts the entire ATR-mediated DDR cascade, leading to a cascade of cellular events detrimental to cancer cells.

Abrogation of Cell Cycle Checkpoints

By inhibiting ATR, Ceralasertib prevents the activation of CHK1. This leads to the abrogation of the S and G2/M checkpoints, forcing cells with damaged DNA to prematurely enter mitosis[4][9]. This premature mitotic entry with unrepaired DNA damage results in a phenomenon known as mitotic catastrophe, a form of cellular suicide[9].

Induction of Replication Stress and DNA Damage

Inhibition of ATR by Ceralasertib leads to the collapse of stalled replication forks, generating DNA double-strand breaks[9][12]. This accumulation of DNA damage is marked by an increase in the phosphorylation of the histone variant H2AX (γH2AX), a well-established biomarker of DNA double-strand breaks[4][10][11].

Exploiting Synthetic Lethality

The concept of synthetic lethality is a cornerstone of Ceralasertib's therapeutic strategy. Tumors with pre-existing defects in other DDR pathways, such as mutations in ATM or BRCA1/2, are particularly sensitive to ATR inhibition[5][9][13]. In these cancer cells, the loss of a parallel DDR pathway makes them exquisitely dependent on ATR for survival. Inhibition of ATR in this context leads to a catastrophic failure of DNA repair and subsequent cell death[11][14]. This selective killing of cancer cells while sparing normal cells, which have intact DDR pathways, provides a therapeutic window.

Diagram: The ATR Signaling Pathway and the Impact of Ceralasertib

ATR_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_complex ATR Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ssDNA ssDNA (RPA-coated) ATR ATR/ATRIP ssDNA->ATR Recruitment CHK1 CHK1 ATR->CHK1 Phosphorylation (Activation) CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest ForkStability Replication Fork Stabilization & Restart CHK1->ForkStability DNARepair DNA Repair CHK1->DNARepair Survival Cell Survival & Genomic Integrity CellCycleArrest->Survival ForkStability->Survival DNARepair->Survival Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR Inhibition

Caption: Ceralasertib inhibits ATR, disrupting downstream signaling and leading to cell death.

Therapeutic Strategies and Combinatorial Approaches

Ceralasertib is being evaluated in clinical trials both as a monotherapy and in combination with various anti-cancer agents[5][6][15].

Monotherapy

As a monotherapy, Ceralasertib has shown promise in tumors with inherent DDR deficiencies, such as those with ATM mutations[10][14][16]. The principle of synthetic lethality is the primary driver of efficacy in this setting.

Combination with Chemotherapy

Conventional chemotherapeutic agents like carboplatin, cisplatin, and gemcitabine induce DNA damage and replication stress[10][11]. Combining Ceralasertib with these agents can potentiate their cytotoxic effects by preventing cancer cells from repairing the chemotherapy-induced damage[9][10][17].

Combination with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in tumors with BRCA1/2 mutations by exploiting synthetic lethality. The combination of an ATR inhibitor like Ceralasertib with a PARP inhibitor can broaden the utility of this approach to a wider range of tumors and potentially overcome resistance to PARP inhibitors alone[4][18][19][20][21].

Combination with Immunotherapy

Emerging evidence suggests that by inducing DNA damage, ATR inhibitors can stimulate the cGAS-STING pathway, leading to a type I interferon response and enhanced anti-tumor immunity[9]. This provides a strong rationale for combining Ceralasertib with immune checkpoint inhibitors like durvalumab[6][22][23].

Experimental Protocols for Evaluating Ceralasertib's Mechanism of Action

Validating the mechanism of action of an ATR inhibitor like Ceralasertib requires a series of well-defined in vitro and in vivo experiments.

In Vitro Assays

Table 1: Key In Vitro Assays for Ceralasertib Evaluation

Assay TypePurposeKey Readouts
Kinase Assay To determine the direct inhibitory activity against ATR kinase.IC50 value for ATR inhibition[10].
Western Blotting To assess the inhibition of ATR signaling pathway.Decreased phosphorylation of CHK1 (pCHK1 Ser345); Increased γH2AX and pRAD50[4][10].
Cell Proliferation Assay To measure the cytotoxic effect on cancer cell lines.IC50/GI50 values in various cell lines (e.g., ATM-deficient vs. proficient)[10][24].
Flow Cytometry (Cell Cycle Analysis) To evaluate the effect on cell cycle progression.S-phase accumulation and abrogation of G2/M arrest[10][14][25].
Immunofluorescence To visualize DNA damage and homologous recombination repair.Increased γH2AX foci; Decreased RAD51 foci formation[14].

Experimental Workflow: Western Blot Analysis of ATR Pathway Inhibition

WB_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Extraction cluster_electrophoresis 3. Gel Electrophoresis & Transfer cluster_immunodetection 4. Immunodetection Seed Seed cancer cells (e.g., ATM-deficient) Treat Treat with Ceralasertib (dose-response) Seed->Treat Lyse Lyse cells to extract proteins Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibodies (pCHK1, γH2AX) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using chemiluminescence SecondaryAb->Detect

Caption: A typical workflow for assessing ATR pathway inhibition by Ceralasertib via Western blot.

In Vivo Models

Xenograft and patient-derived xenograft (PDX) models are crucial for evaluating the anti-tumor efficacy and pharmacodynamics of Ceralasertib in a more complex biological system.

Table 2: In Vivo Evaluation of Ceralasertib

Model TypePurposeKey Readouts
Xenograft Models To assess anti-tumor activity as monotherapy and in combination.Tumor growth inhibition/regression[10][14][24].
Pharmacodynamic Studies To confirm target engagement in vivo.Modulation of biomarkers (pCHK1, γH2AX) in tumor tissue[10][26].
Tolerability Studies To determine the maximum tolerated dose (MTD) and safety profile.Body weight changes, clinical signs, hematological parameters[11][24].

Conclusion and Future Directions

Ceralasertib (AZD6738) exemplifies a rational approach to cancer therapy by targeting a key vulnerability in many tumors—their dependence on the ATR-mediated DNA damage response. Its mechanism of action, centered on the inhibition of ATR kinase activity, leads to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and synthetic lethality in cancers with underlying DDR defects. The ongoing clinical development of Ceralasertib, both as a monotherapy and in various combination regimens, holds the promise of expanding the therapeutic arsenal against a wide range of solid tumors[5][6][27]. Future research will likely focus on identifying predictive biomarkers to better select patient populations who will derive the most benefit from ATR inhibition and to explore novel combination strategies to overcome therapeutic resistance.

References

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  • Lee, J., et al. (2021). Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer. Clinical Cancer Research, 27(17), 4724–4732. Retrieved from [Link]

  • Lakhani, A., et al. (2025). A phase 2 study of the olaparib and AZD6738, an ATM/ATR inhibitor, in isocitrate dehydrogenase (IDH) mutant solid tumors. Journal of Clinical Oncology, 43(16_suppl), 2506. Retrieved from [Link]

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  • Yap, T. A., et al. (2021). Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. Clinical Cancer Research, 27(19), 5213–5224. Retrieved from [Link]

  • Lee, J., et al. (2022). DNA-damage response-umbrella study of the combination of ceralasertib and olaparib, or ceralasertib and durvalumab in advanced biliary tract cancer: A phase 2 trial-in-progress. Journal of Clinical Oncology, 40(4_suppl), TPS501. Retrieved from [Link]

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Sources

A Technical Guide to the Pharmacokinetic Profiling of Tetrahydroindazole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Specifically, tetrahydroindazole-3-carbaldehyde derivatives serve as versatile intermediates for creating novel chemical entities with significant therapeutic potential.[3][4] However, translating a potent compound from a biochemical assay into a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an in-depth technical framework for the comprehensive PK profiling of this chemical class, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and translatable dataset. The narrative emphasizes a self-validating approach to each assay, integrating quality controls to build confidence in every data point and decision.

Section 1: The Strategic Imperative of Early Pharmacokinetic Profiling

In drug discovery, the journey from a "hit" to a "drug" is governed by the principles of absorption, distribution, metabolism, and excretion (ADME).[5][6] Neglecting these properties in the early stages is a primary cause of late-stage attrition, where candidates fail due to poor bioavailability, unforeseen toxicity, or problematic drug-drug interactions (DDIs).[6][7] For heterocyclic compounds like tetrahydroindazole derivatives, which are often substrates for metabolic enzymes, a proactive and integrated ADME-PK strategy is not just beneficial—it is essential.[8][9]

This guide is structured to mirror a logical drug discovery cascade, starting with high-throughput in vitro assays that provide a foundational understanding of a compound's liabilities and progressing to more complex in vivo studies that characterize its behavior in a whole biological system.

The Tetrahydroindazole Scaffold: Therapeutic Context

The tetrahydroindazole core and its aromatic counterpart are frequently employed in the design of inhibitors targeting protein kinases, a class of enzymes often dysregulated in cancer and other diseases.[1][10] The 3-carbaldehyde functional group is a particularly useful synthetic handle, allowing for the facile introduction of diverse chemical moieties to modulate potency, selectivity, and physicochemical properties.[4] This chemical tractability, however, necessitates a parallel assessment of how structural modifications impact the molecule's ADME profile.

The Profiling Funnel: A Conceptual Overview

Effective PK profiling follows a funnel-like approach. Broad, rapid, and cost-effective in vitro screens are used first to filter large numbers of compounds. Promising candidates then advance to more resource-intensive assays, culminating in definitive in vivo studies. This strategy ensures that resources are focused on compounds with the highest probability of success.

cluster_1 Lead Optimization HTS High-Throughput Screens (Solubility, Microsomal Stability) Detailed_In_Vitro Detailed In Vitro ADME (CYP Inhibition, PPB, Permeability, Hepatocyte Stability) HTS->Detailed_In_Vitro Filter & Prioritize L_Opt_Node Candidate Definitive In Vivo PK (Rodent IV/PO) Detailed_In_Vitro->Candidate Select Best Profile

Caption: The Pharmacokinetic Profiling Funnel.

Section 2: Foundational In Vitro ADME Characterization

In vitro ADME assays are the bedrock of pharmacokinetic profiling, providing early, mechanistic insights into a compound's behavior.[11][12] These assays are designed to be predictive of in vivo outcomes and are crucial for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Metabolic Stability Assessment

Causality & Rationale: A drug's metabolic stability dictates its half-life and, consequently, its dosing frequency. Compounds that are metabolized too quickly will be cleared from the body before they can exert a therapeutic effect. Tetrahydroindazole derivatives, like many nitrogen-containing heterocycles, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[9][13] Therefore, the initial assessment of metabolic stability is almost universally performed using human liver microsomes (HLM). For a more complete picture, including Phase II metabolism (e.g., glucuronidation) and the influence of cellular uptake, cryopreserved hepatocytes are the gold standard.[8]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is serially diluted to create working solutions. A reaction mixture is prepared containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound at a final concentration of 1 µM.

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system. This cofactor is essential for the function of CYP enzymes.[14] Control incubations are run in parallel without the NADPH system to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard. The internal standard is a compound of known concentration used to normalize for variations in sample processing and instrument response.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is transferred for analysis.

  • Bioanalysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation: Representative Metabolic Stability Data

Compound IDSystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
THI-001HLM4515.4
THI-002HLM> 120< 5.8
THI-003HLM886.6
Warfarin (Control)HLM6211.2
Cytochrome P450 (CYP) Inhibition Profiling

Causality & Rationale: When a drug inhibits a CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that same enzyme.[16][17] This can lead to dangerously elevated plasma concentrations of the co-administered drug, resulting in toxicity.[18] Given that many tetrahydroindazole derivatives are developed for patient populations receiving multiple medications (e.g., cancer patients), assessing the potential for CYP-mediated drug-drug interactions (DDIs) is a critical safety evaluation mandated by regulatory agencies like the FDA.[9][19]

Experimental Protocol: Multi-CYP Inhibition Assay (LC-MS/MS Method)

  • System Preparation: Incubations are set up using human liver microsomes, which contain all major CYP isoforms. A "cocktail" of probe substrates—drugs known to be specifically metabolized by a single CYP isoform—is used.[19]

  • Incubation: The test compound is pre-incubated with the microsomes and buffer at various concentrations (e.g., 0.1 to 100 µM).

  • Reaction Initiation: The reaction is started by adding the probe substrate cocktail and an NADPH-regenerating system.

  • Quenching & Processing: After a set incubation time (e.g., 15 minutes), the reaction is quenched with ice-cold acetonitrile containing an internal standard for each metabolite. Samples are then centrifuged.

  • Bioanalysis: The supernatant is analyzed by LC-MS/MS to measure the amount of the specific metabolite formed from each probe substrate.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control (DMSO). The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value) is calculated for each CYP isoform.

Data Presentation: Representative CYP Inhibition Data (IC50 Values in µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
THI-001> 5012.5> 502.1> 50
THI-002> 50> 50> 50> 5048.7
Ketoconazole (Control)0.81.50.2> 1000.05

An IC50 value < 10 µM often triggers further investigation.

Plasma Protein Binding (PPB)

Causality & Rationale: In the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[20] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[20][21] High plasma protein binding can limit efficacy and reduce clearance, prolonging the drug's half-life. Determining the unbound fraction (fu) is therefore essential for correctly interpreting in vitro potency data and for building robust pharmacokinetic/pharmacodynamic (PK/PD) models.[22][23]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: The RED device consists of single-use inserts, each with two chambers separated by a semi-permeable dialysis membrane.[24]

  • Sample Addition: The test compound is added to plasma (from relevant species, e.g., human, rat) and dispensed into one chamber of the insert (the plasma chamber). Dialysis buffer (phosphate-buffered saline) is added to the other chamber (the buffer chamber).

  • Equilibration: The entire plate is sealed and incubated with shaking for several hours (e.g., 4-6 hours) at 37°C. During this time, only the unbound drug can pass through the membrane from the plasma chamber into the buffer chamber until equilibrium is reached.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure both samples have an identical matrix composition for analysis. This is a critical step to avoid analytical artifacts. The samples are then quenched and processed for LC-MS/MS analysis.

  • Calculation: The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Representative Plasma Protein Binding Data

Compound IDHuman Plasma % BoundRat Plasma % BoundMouse Plasma % Bound
THI-00199.2%98.8%98.5%
THI-00285.1%82.4%80.7%
Warfarin (Control)99.5%99.1%98.9%

Section 3: Characterization in a Biological System: In Vivo Pharmacokinetics

While in vitro assays are predictive, in vivo studies are definitive. They provide a holistic measure of how a compound is absorbed, distributed, metabolized, and excreted in a living organism, integrating all physiological processes.[25][26] These studies are essential for understanding a drug's exposure at the site of action and for selecting doses for efficacy and toxicology studies.

cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Animal Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Store at -80°C LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Concentration-Time Data Parameters Derive Key Parameters (CL, Vd, t½, F) PK_Analysis->Parameters

Caption: Workflow for a Typical Rodent In Vivo PK Study.

Study Design and Execution

A standard "discovery" PK study involves administering the compound to rodents (typically mice or rats) via both intravenous (IV) and oral (PO) routes.[25][26]

  • IV Dosing: Administering the drug directly into the bloodstream provides a baseline for clearance and distribution, bypassing absorption entirely.

  • PO Dosing: Administering the drug orally (by gavage) allows for the assessment of oral absorption and bioavailability.

Blood samples are collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The blood is processed to plasma, which is then analyzed by a validated LC-MS/MS method to determine the drug concentration at each time point.[27][28]

Bioanalytical Quantification: LC-MS/MS

Causality & Rationale: Biological matrices like plasma are incredibly complex. LC-MS/MS is the gold standard for quantifying drugs in these samples because it offers unparalleled sensitivity and selectivity.[15][29] The liquid chromatography (LC) step separates the drug from endogenous matrix components, while the tandem mass spectrometry (MS/MS) step provides two levels of mass filtering for unambiguous identification and quantification. This ensures that the measurement is accurate, precise, and reliable, which is the foundation of any PK study.[28]

Interpretation of Key Pharmacokinetic Parameters

The concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters.[30]

Data Presentation: Representative Rat Pharmacokinetic Data

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)Definition & Implication
CL (mL/min/kg)15-Clearance: The volume of plasma cleared of the drug per unit time. High clearance suggests rapid elimination and a potentially short half-life.
Vdss (L/kg)2.5-Volume of Distribution: The apparent volume into which the drug distributes. A Vd > 0.7 L/kg suggests the drug distributes extensively into tissues.
(h)3.13.5Half-Life: The time required for the drug concentration to decrease by half. Dictates dosing interval.
Cmax (ng/mL)-850Maximum Concentration: The peak plasma concentration after an oral dose. Relates to efficacy and potential toxicity.
AUC (h*ng/mL)11112950Area Under the Curve: The total drug exposure over time.
F (%)-53% Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug viability.

These parameters, when considered together, provide a comprehensive picture of the compound's disposition and are critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[26][31]

Section 4: Integrated Strategy and Decision Making

The true power of pharmacokinetic profiling comes from integrating data from all stages to build a holistic understanding of a compound.

InVitro In Vitro Data Metabolic Stability (HLM, Hep) CYP Inhibition (IC50) Plasma Protein Binding (fu) InVivo In Vivo Data (Rodent) Clearance (CL) Volume of Distribution (Vd) Bioavailability (F) InVitro:stab->InVivo:cl Informs CL InVitro:ppb->InVivo:vd Influences Vd, CL Prediction Prediction & Modeling Human CL Prediction Human Dose Projection DDI Risk Assessment InVitro:cyp->Prediction:ddi Static Model InVivo:cl->Prediction:hcl Allometric Scaling InVivo:f->Prediction:dose Informs Oral Dose Decision Go / No-Go Decision Lead Optimization Strategy Prediction->Decision

Caption: Integrated Data Flow for Pharmacokinetic Decision Making.

For example, a compound with high in vitro intrinsic clearance in liver microsomes is predicted to have high in vivo clearance.[32] If the in vivo study confirms this, medicinal chemists can focus on modifying the molecule's "metabolic soft spots" to improve stability. Similarly, a low IC50 value for CYP3A4 inhibition (in vitro) flags a high risk for DDIs, which might deprioritize an otherwise potent compound.[9] By combining these datasets, project teams can make informed, data-driven decisions, maximizing the efficiency and success rate of the drug discovery process.

Section 5: References

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  • Plasma and Microsomal Protein Binding Assay. (n.d.). LifeNet Health LifeSciences. Retrieved March 26, 2026, from

  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec. Retrieved March 26, 2026, from

  • Pauli-Magnus, C., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 26, 2026, from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved March 26, 2026, from

  • Protein Binding Determination - Comparison Study of Techniques & Devices. (n.d.). Sigma-Aldrich. Retrieved March 26, 2026, from

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved March 26, 2026, from

  • Cytochrome P450 Inhibition assay. (n.d.). Evotec. Retrieved March 26, 2026, from

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved March 26, 2026, from

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved March 26, 2026, from

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. Retrieved March 26, 2026, from

  • Zhang, D., et al. (2018). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B. Retrieved March 26, 2026, from [Link]

  • Zou, H., et al. (2012). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. Drug Metabolism and Disposition. Retrieved March 26, 2026, from [Link]

  • Mutlib, A. E., et al. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. Retrieved March 26, 2026, from [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025). Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Drug Metabolism and Pharmacokinetics. (n.d.). WuXi AppTec. Retrieved March 26, 2026, from

  • Van de Velde, S., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics. Retrieved March 26, 2026, from [Link]

  • van Leeuwen, R. W. F., et al. (2015). Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. British Journal of Clinical Pharmacology. Retrieved March 26, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 26, 2026, from

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 26, 2026, from

  • In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division. Retrieved March 26, 2026, from

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved March 26, 2026, from

  • Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Danaher Life Sciences. Retrieved March 26, 2026, from

  • Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. (2015). British Journal of Clinical Pharmacology. Retrieved March 26, 2026, from

  • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved March 26, 2026, from

  • Yin, D., et al. (2010). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. Molecular Cancer Therapeutics. Retrieved March 26, 2026, from [Link]

  • Liu, C., et al. (2021). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. Retrieved March 26, 2026, from [Link]

  • Sharma, P., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Retrieved March 26, 2026, from [Link]

  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. (n.d.). Benchchem. Retrieved March 26, 2026, from

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Journal of the Brazilian Chemical Society. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2021). Pharmaceutics. Retrieved March 26, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. Retrieved March 26, 2026, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved March 26, 2026, from [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science. Retrieved March 26, 2026, from [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. (2025). Asian Journal of Pharmaceutical Research and Development. Retrieved March 26, 2026, from

  • Lavelle, D., et al. (2014). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood. Retrieved March 26, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. Retrieved March 26, 2026, from [Link]

  • Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices. (2024). Journal of Analytical Toxicology. Retrieved March 26, 2026, from [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents. Retrieved March 26, 2026, from

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Retrieved March 26, 2026, from [Link]

  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved March 26, 2026, from [Link]

  • Synthesis of novel tetrahydroimidazole derivatives and studies for their biological properties. (2001). European Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved March 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for kinase inhibitors and CNS-active pharmaceutical ingredients.

Introduction and Strategic Rationale

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to conformationally restrict flexible pharmacophores while providing a critical hydrogen bond acceptor/donor motif. Specifically, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde serves as a highly versatile electrophilic intermediate for reductive aminations, Wittig olefinations, and heterocyclic condensations[1].

While direct formylation of the indazole core (e.g., via Vilsmeier-Haack conditions) is possible for fully aromatic systems, the tetrahydro-indazole system is prone to side reactions and poor regiocontrol under strongly acidic, electrophilic conditions. Therefore, a de novo construction of the indazole ring from a pre-functionalized cyclohexane derivative is the most robust, scalable approach[2].

Synthetic Strategy (The "Why")

We employ a highly reliable three-step sequence:

  • Regioselective Cyclization: Condensation of ethyl 2-(2-oxocyclohexyl)-2-oxoacetate with methylhydrazine. This establishes the core and the N1-methyl group simultaneously. While this produces a mixture of N1 and N2 isomers, they are easily separable by silica gel chromatography, avoiding the poor regioselectivity often seen in late-stage alkylation of the indazole nitrogen[2].

  • Exhaustive Reduction: The resulting ethyl ester is reduced to the primary alcohol using Lithium Aluminum Hydride ( LiAlH4​ ). We actively avoid using DIBAL-H for direct ester-to-aldehyde reduction, as the intermediate hemiacetal is often unstable in electron-rich heterocyclic systems, leading to over-reduction and complex mixtures.

  • Selective Oxidation: The primary alcohol is gently oxidized back to the target aldehyde using activated Manganese Dioxide ( MnO2​ ). The C3-position of the indazole is pseudo-benzylic/allylic, making MnO2​ highly selective and high-yielding without over-oxidizing to the carboxylic acid.

Chemical Logic and Workflow

G SM Ethyl 2-(2-oxocyclohexyl) -2-oxoacetate INT1 Ethyl 1-methyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylate SM->INT1 Methylhydrazine, EtOH Reflux, 4h (Regioisomer separation) INT2 (1-Methyl-4,5,6,7-tetrahydro -1H-indazol-3-yl)methanol INT1->INT2 LiAlH4, THF 0 °C to RT, 2h PROD 1-Methyl-4,5,6,7-tetrahydro -1H-indazole-3-carbaldehyde INT2->PROD MnO2, DCM RT, 12h

Workflow for the 3-step synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the three-step workflow.

StepTransformationReagent (Equiv)SolventTemp (°C)Time (h)Expected Yield
1 CyclizationMethylhydrazine (1.1)Ethanol78 (Reflux)4.045-55% (N1 isomer)
2 Reduction LiAlH4​ (1.5)Anhydrous THF0 to 252.085-92%
3 OxidationActivated MnO2​ (10.0)Dichloromethane2512.090-95%

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Note: Methylhydrazine is highly toxic and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood using appropriate PPE.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (20.0 g, 100.9 mmol) and absolute ethanol (200 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylhydrazine (5.11 g, 111.0 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • Checkpoint: Monitor by LCMS or TLC (Hexanes/EtOAc 3:1). Two distinct spots will appear, corresponding to the N1-methyl and N2-methyl isomers[2].

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (250 mL) and Water (150 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes). The N1-methyl isomer (target) typically elutes faster than the N2-methyl isomer due to differing dipole moments. Isolate the fractions containing the N1-isomer to yield ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate as a pale yellow oil[3].

Step 2: Synthesis of (1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

Note: Lithium Aluminum Hydride is highly reactive with water and pyrophoric. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Setup: Purge a 250 mL 2-neck flask with Argon. Add anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Carefully suspend LiAlH4​ (2.85 g, 75.0 mmol, 1.5 equiv) in the cold THF. Dissolve the ester from Step 1 (10.4 g, 50.0 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Fieser Workup (Self-Validating Safety Step): Cool the reaction back to 0 °C. Quench the excess hydride strictly following the Fieser method to prevent emulsion formation:

    • Add 2.85 mL of H2​O dropwise.

    • Add 2.85 mL of 15% aqueous NaOH .

    • Add 8.55 mL of H2​O .

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 x 50 mL). Concentrate the filtrate in vacuo to afford the primary alcohol as a white solid. This material is typically >95% pure by NMR and can be used directly in the next step[1].

Step 3: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
  • Setup: Dissolve the alcohol from Step 2 (7.5 g, 45.1 mmol) in anhydrous Dichloromethane (DCM, 150 mL) in a 500 mL flask.

  • Oxidation: Add activated Manganese(IV) Oxide ( MnO2​ , ~85% active, 39.2 g, 451 mmol, 10.0 equiv) in one portion.

    • Expert Insight: The large excess of MnO2​ is standard for this heterogeneous surface reaction. Ensure the MnO2​ is freshly activated (heated to 120 °C overnight) for optimal kinetics.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours.

  • Checkpoint: Check reaction completion via TLC (Hexanes/EtOAc 1:1). The highly UV-active aldehyde spot should completely replace the lower-Rf alcohol spot.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad extensively with DCM (3 x 100 mL) and EtOAc (50 mL) to ensure complete recovery of the product.

  • Final Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be triturated with cold hexanes or recrystallized from a minimal amount of diethyl ether to yield 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde as an off-white to pale yellow crystalline solid.

References

  • Title: Product Class 2: 1H- and 2H-Indazoles (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS (EP 3867232 B1)

Sources

Advanced Application Note: Utilizing CAS 1018663-58-5 in Heterocyclic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (CAS 1018663-58-5)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, fully aromatic scaffolds to architectures with a higher fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy for improving aqueous solubility, reducing off-target toxicity, and enhancing clinical success rates. CAS 1018663-58-5 (1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde) is a highly specialized bicyclic building block designed specifically to address these pharmacokinetic liabilities while maintaining a rigid, predictable pharmacophore.

This compound features a partially saturated cyclohexane ring fused to an N-methylated pyrazole core, capped with a highly reactive C3-carbaldehyde. It serves as an advanced precursor for synthesizing complex polycyclic systems, kinase inhibitors, and GPCR ligands .

Pharmacophore Core CAS 1018663-58-5 Scaffold N1 N1-Methyl Group (Tautomeric Lock & Steric Shield) Core->N1 Ring Tetrahydro Cyclohexane (High Fsp3 & Hydrophobic Pocket) Core->Ring Pyraz Pyrazole N2 (Hydrogen Bond Acceptor) Core->Pyraz C3 C3-Carbaldehyde Handle (Vector for Hinge Binding) Core->C3

Pharmacophore mapping of the 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold.

Mechanistic Causality: Why Choose This Specific Block?

As an application scientist, selecting a building block is never arbitrary. The structural features of CAS 1018663-58-5 dictate specific chemical behaviors that streamline downstream synthesis:

  • The N1-Methyl "Tautomeric Lock": Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Attempting to functionalize an unprotected indazole often yields a 1:1 mixture of regioisomers that are notoriously difficult to separate via chromatography. The N1-methyl group eliminates tautomerization, ensuring absolute regiochemical fidelity during downstream coupling .

  • The C3-Carbaldehyde Electrophile: Direct C-H functionalization of the indazole C3 position typically requires harsh transition-metal catalysis. By utilizing a pre-installed carbaldehyde, chemists can perform mild, room-temperature transformations (e.g., reductive aminations, Wittig olefinations) that tolerate sensitive functional groups elsewhere on the target molecule .

Synthetic Workflows & Step-by-Step Methodologies

The C3-carbaldehyde is a divergent node. Below are two self-validating protocols for the most critical transformations utilized in drug discovery.

SyntheticWorkflow A CAS 1018663-58-5 (1-Methyl-4,5,6,7-tetrahydro -1H-indazole-3-carbaldehyde) B Reductive Amination (STAB, DCE, AcOH) A->B 1° or 2° Amine C Knoevenagel Condensation (Piperidine, Toluene) A->C Active Methylene D Aminomethyl Derivatives (Kinase/GPCR Ligands) B->D Imine Reduction E Conjugated Alkenes (Polycyclic Scaffolds) C->E Dehydration

Divergent synthetic workflows utilizing CAS 1018663-58-5 as a core building block.

Protocol A: Regioselective Reductive Amination

Objective: Synthesize 3-(aminomethyl) derivatives (e.g., precursors for complex sulfonamides) . Causality of Reagents: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing triacetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting aldehyde to a primary alcohol. STAB selectively reduces the more electrophilic iminium ion intermediate.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve CAS 1018663-58-5 (1.0 eq, 10 mmol) and the desired amine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise. Stir at 25 °C for 2 hours.

  • Self-Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The complete disappearance of the aldehyde peak ( m/z 165.1 [M+H]⁺) and the appearance of the imine mass validates that the system is ready for reduction. Do not proceed if the aldehyde persists.

  • Reduction: Portion-wise, add STAB (1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm. Stir for 12 hours at room temperature.

  • Quench & Workup: Slowly quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Knoevenagel Condensation for Extended Heterocycles

Objective: Synthesize conjugated alkenes or fused pyranopyrazoles via reaction with active methylene compounds. Causality of Reagents: A catalytic mixture of piperidine and glacial acetic acid in toluene is utilized. The acid/base pair forms an iminium intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack. Toluene allows for high-temperature azeotropic removal of water, driving the equilibrium strictly toward the alkene product.

Step-by-Step Procedure:

  • Preparation: Combine CAS 1018663-58-5 (1.0 eq, 5 mmol) and malononitrile (1.1 eq, 5.5 mmol) in 25 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.1 eq, 0.5 mmol) and glacial acetic acid (0.1 eq, 0.5 mmol).

  • Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Self-Validation Check (IPC): Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water (90 µL for 5 mmol) serves as a stoichiometric validator. Once water evolution ceases (typically 4 hours), the reaction is complete.

  • Isolation: Cool the mixture to 0 °C. The highly conjugated product will typically precipitate. Isolate via vacuum filtration and wash with cold ethanol.

Quantitative Data Presentation

To further guide experimental design, the following tables summarize the optimization data for the protocols described above, demonstrating the causality behind the finalized conditions.

Table 1: Optimization of Reductive Amination Conditions for CAS 1018663-58-5

Reducing AgentSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaBH₄MeOHNone25415Rapid over-reduction of starting aldehyde to alcohol.
NaBH₃CNMeOHAcOH (cat.)251265Good yield, but generates highly toxic HCN gas as a byproduct.
NaBH(OAc)₃ DCE AcOH (1.5 eq) 25 12 88 Optimal. Bulky reagent selectively reduces the iminium ion.
NaBH(OAc)₃THFAcOH (1.5 eq)65872Elevated temperature led to trace side-product formation.

Table 2: Knoevenagel Condensation Optimization

Active Methylene CompoundCatalyst SystemSolventConditionsYield (%)
Malononitrile Piperidine / AcOH Toluene Reflux, Dean-Stark, 4h 92
Ethyl cyanoacetatePiperidine / AcOHTolueneReflux, Dean-Stark, 6h85
Meldrum's acidNoneEthanolReflux, 2h95

(Note: Meldrum's acid is highly acidic and reactive, proceeding efficiently in polar protic solvents without the need for an external amine catalyst.)

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (2018). URL:[Link]

  • Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry (2023). URL:[Link]

Advanced Cross-Coupling Strategies for Tetrahydroindazole Carbaldehydes: A Technical Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tetrahydroindazole (THI) carbaldehydes are highly privileged scaffolds in modern drug discovery, most notably serving as the core pharmacophore in the[1]. Functionalizing these semisaturated ring systems via transition-metal-catalyzed cross-coupling presents a unique set of chemoselectivity challenges.

The presence of the highly electrophilic carbaldehyde moiety creates a competing pathway against the desired oxidative addition at the halogenated site (typically C3). Strong bases or nucleophilic ligands can trigger Cannizzaro-type disproportionation or aldol condensations. Furthermore, the pyrazole nitrogen atoms (N1/N2) are prone to coordinating with palladium or copper catalysts, leading to catalyst poisoning or competitive N-arylation (Chan-Lam coupling)[2]. Therefore, successful cross-coupling requires a meticulously designed system that balances protecting group sterics, ligand bite angle, and mild basicity.

Substrate Profiling and Chemoselectivity Decision Matrix

To ensure the integrity of the carbaldehyde during cross-coupling, the pyrazole core must first be protected. Bulky protecting groups such as Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) at the N1 position not only prevent catalyst poisoning but also sterically shield the adjacent carbaldehyde from nucleophilic attack.

Once protected, the choice of cross-coupling modality dictates the catalyst and base selection. The workflow below illustrates the decision matrix for functionalizing Halo-THI-CHO substrates.

Workflow Start Halo-THI-CHO Protect N-Protection Start->Protect Block N-coordination BaseCheck Base Tolerance Protect->BaseCheck Prevent Cannizzaro Suzuki Suzuki-Miyaura BaseCheck->Suzuki Boronic Acids (C-C) Buchwald Buchwald-Hartwig BaseCheck->Buchwald Amines (C-N)

Fig 1. Chemoselectivity and reaction selection workflow for THI-CHO substrates.

Standardized Protocols for Key Cross-Coupling Modalities

The following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints that allow the scientist to verify mechanistic milestones (e.g., oxidative addition, preservation of the aldehyde) before proceeding to the next step.

Protocol A: Chemoselective Suzuki-Miyaura Arylation (C-C Bond Formation)

Mechanistic Causality: For the [3], Pd(dppf)Cl₂ is the optimal catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination. This rapid turnover minimizes the residence time of the Pd(II) intermediate, preventing unwanted coordination or insertion into the carbaldehyde C-H bond. A mild base (K₂CO₃) is selected over NaOH or NaOtBu to strictly prevent aldehyde degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carbaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Purge the flask with argon for 10 minutes.

  • Heating: Heat the reaction mixture to 85 °C for 4–6 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validation Checkpoints:

  • Checkpoint 1 (In-Process LC-MS): At t = 2 hours, sample the reaction. The disappearance of the starting material's distinct bromine isotope pattern (M and M+2 peaks of equal intensity) and the emergence of the product mass confirms successful oxidative addition and transmetalation.

  • Checkpoint 2 (Post-Workup TLC): Run a TLC (30% EtOAc/Hexanes) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The immediate appearance of a bright yellow/orange spot confirms that the carbaldehyde moiety survived the basic coupling conditions intact.

CatalyticCycle Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Halo-THI-CHO TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Coupled Product

Fig 2. Catalytic cycle of Suzuki-Miyaura coupling with Halo-THI-CHO.

Protocol B: Mild Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Causality: C-N bond formation requires overcoming the high energy barrier of amine coordination to palladium. RuPhos is utilized because its bulky, electron-rich biaryl structure promotes rapid reductive elimination, outcompeting potential side reactions. Because standard Buchwald-Hartwig bases (e.g., NaOtBu) will instantly destroy the carbaldehyde via aldol condensation, Cs₂CO₃ is strictly employed as a non-nucleophilic alternative.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the halo-THI-CHO substrate (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5 mol%).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (0.1 M). Seal the vial with a PTFE-lined cap.

  • Heating: Heat the mixture at 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with CH₂Cl₂, and concentrate.

Self-Validation Checkpoints:

  • Checkpoint 1 (Visual Catalyst State): A color change from deep red/orange (active Pd(0)-RuPhos complex) to dark black (Pd black precipitation) before starting material consumption indicates catalyst decomposition, prompting an immediate halt and re-evaluation of solvent degassing.

  • Checkpoint 2 (¹H NMR Verification): In the crude ¹H NMR (CDCl₃), the aldehyde proton signal (~9.5–10.5 ppm) must integrate exactly 1:1 with the newly introduced amine/aromatic protons. A loss of the aldehyde signal indicates base-mediated degradation.

Protocol C: Metallaphotoredox C(sp²)–C(sp³) Cross-Coupling (Emerging)

Mechanistic Causality: Installing saturated aliphatic rings onto the THI core via traditional Pd-catalysis often fails due to rapid β-hydride elimination. Merging photoredox catalysis with nickel—a paradigm recently advanced for the [4]—allows for radical-mediated C-C bond formation under exceptionally mild, room-temperature conditions, perfectly preserving the sensitive carbaldehyde.

Step-by-Step Methodology:

  • Preparation: Combine the halo-THI-CHO (1.0 equiv), aliphatic carboxylic acid or alcohol precursor (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy (5 mol%) in a vial.

  • Solvent & Base: Add degassed DMF (0.05 M) and an organic base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 equiv)[5].

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 24 hours.

  • Workup: Quench with water, extract with Et₂O, and purify via flash chromatography.

Self-Validation Checkpoints:

  • Checkpoint 1 (Photochemical Integrity): Ensure the reaction mixture remains homogenous and brightly colored (yellow/green from the Ir-photocatalyst). Cloudiness indicates base incompatibility or salt precipitation, which scatters light and halts the radical cycle.

Quantitative Data Summaries

Table 1: Catalyst and Ligand Selection Matrix for THI-CHO Substrates

Cross-Coupling TypeTarget BondOptimal Catalyst SystemLigand PropertyAldehyde Survival Rate
Suzuki-MiyauraC(sp²)–C(sp²)Pd(dppf)Cl₂Bidentate, large bite angle>95%
Buchwald-HartwigC(sp²)–NPd₂(dba)₃ / RuPhosMonodentate, bulky, electron-rich85–90%
SonogashiraC(sp²)–C(sp)Pd(PPh₃)₄ / CuIMonodentate, standard>90%
MetallaphotoredoxC(sp²)–C(sp³)NiCl₂·glyme / Ir-PCBipyridine derivatives>95% (Room Temp)

Table 2: Base and Solvent Compatibility Profile

Base / ReagentpKa (approx)Compatibility with THI-CHORecommended SolventPrimary Application
K₂CO₃10.3Excellent (No aldol side-reactions)1,4-Dioxane/H₂OSuzuki-Miyaura
Cs₂CO₃10.3Good (Requires anhydrous conditions)tert-Amyl alcoholBuchwald-Hartwig
Et₃N10.7Excellent DMF or THFSonogashira
NaOtBu17.0Poor (Induces Cannizzaro/Aldol)TolueneAvoid for THI-CHO

References

  • Burch, J. D., Lau, K., Barker, J. J., Brookfield, F., Chen, Y., Chen, Y., Eigenbrot, C., Ellebrandt, C., Ismaili, M. H. A., Johnson, A., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5714–5727.[Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26494-26504.[Link]

  • Long, A., Oswood, C. J., Kelly, C. B., Bryan, M. C., & MacMillan, D. W. C. (2024). Couple-close construction of polycyclic rings from diradicals. Nature, 628(8007), 326-332.[Link]

Sources

Strategic Scale-Up Manufacturing of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Architecture

The scalable synthesis of functionalized tetrahydroindazoles, specifically 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde , presents a multifaceted challenge in process chemistry. This compound serves as a critical rigid scaffold in medicinal chemistry (e.g., for kinase inhibitors and cannabinoid receptor ligands). Transitioning its synthesis from a discovery-scale laboratory fume hood to a pilot-plant reactor requires mitigating severe exothermic events, eliminating cryogenic dependencies, and strictly controlling regioselectivity.

To achieve a robust, self-validating manufacturing process, we have engineered a four-step synthetic architecture that deliberately avoids direct, single-step ester-to-aldehyde reductions—which are notoriously prone to over-reduction at scale—in favor of a controlled reduction-oxidation sequence.

SyntheticRoute A Cyclohexanone + Diethyl Oxalate B Ethyl 2-(2-oxocyclohexyl) -2-oxoacetate A->B NaOEt, EtOH 0-25 °C C Ethyl 1-methyl-4,5,6,7-tetrahydro -1H-indazole-3-carboxylate B->C MeNHNH2, AcOH EtOH, 0-5 °C D (1-methyl-4,5,6,7-tetrahydro -1H-indazol-3-yl)methanol C->D NaBH4, LiCl THF/EtOH, 65 °C E 1-methyl-4,5,6,7-tetrahydro -1H-indazole-3-carbaldehyde D->E TEMPO, NaOCl CH2Cl2/H2O, 0 °C

Figure 1: Four-step scalable synthetic route for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.

Mechanistic Rationale & Process Dynamics

Kinetically Controlled Regioselectivity (Cyclocondensation)

The formation of the indazole core via the condensation of ethyl 2-(2-oxocyclohexyl)-2-oxoacetate with methylhydrazine inherently risks the formation of two regioisomers: the desired 1-methyl isomer and the undesired 2-methyl isomer.

Methylhydrazine possesses two distinct nucleophilic centers. The terminal primary amine (-NH2) is sterically unhindered and more nucleophilic than the internal secondary amine (-NHCH3). By maintaining strict kinetic control at low temperatures (0–5 °C) and utilizing a mild acid catalyst (acetic acid), the -NH2 group selectively attacks the highly electrophilic α -ketoester carbonyl first, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the -NHCH3 group attacks the cyclohexanone carbonyl, locking the methyl group at the N1 position [1]. Elevated temperatures disrupt this kinetic preference, leading to a thermodynamic mixture of isomers [4].

Regioselectivity Ketoester 1,3-Dicarbonyl Intermediate (Alpha-ketoester + Cyclohexanone) Hydrazone Hydrazone Intermediate (Terminal NH2 attacks alpha-ketoester) Ketoester->Hydrazone MeNHNH2 (Kinetic Control) SideProduct 2-Methyl Isomer (Minor Product) Impurity Ketoester->SideProduct NH-CH3 attacks alpha-ketoester first (Suppressed at <5 °C) Cyclization Intramolecular Cyclization (Internal NH-CH3 attacks cyclohexanone) Hydrazone->Cyclization H+ catalysis (AcOH) Product 1-Methyl Isomer (Major Product) Target Scaffold Cyclization->Product Favored Pathway

Figure 2: Mechanistic pathway illustrating kinetically controlled regioselective cyclocondensation.

Circumventing Cryogenic Limitations (Reduction & Oxidation)

Direct reduction of an ester to an aldehyde typically requires Diisobutylaluminum hydride (DIBAL-H) at strictly maintained cryogenic temperatures (-78 °C). At a manufacturing scale, poor heat and mass transfer in batch reactors inevitably leads to localized thermal spikes, resulting in over-reduction to the alcohol [2].

The Causality of our Two-Step Alternative:

  • Complete Reduction: We intentionally drive the reduction completely to the alcohol using NaBH4​ and LiCl . This combination generates LiBH4​ in situ, which is highly effective for ester reduction, operates safely at reflux (65 °C), and eliminates the pyrophoric risks associated with LiAlH4​ .

  • Selective Oxidation: The resulting alcohol is then selectively oxidized back to the aldehyde. We replace the traditional Swern oxidation (which requires -78 °C and generates toxic, foul-smelling dimethyl sulfide) with a TEMPO-mediated Anelli oxidation. TEMPO, catalyzed by bleach ( NaOCl ) in a biphasic system, is highly scalable, operates safely at 0 °C, and prevents over-oxidation to the carboxylic acid [3].

Validated Scale-Up Protocols

Note: All procedures are scaled for a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal thermocouple, and dropping funnels.

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.

  • Preparation: Charge the reactor with anhydrous ethanol (3.0 L) and cool to 0 °C under a nitrogen atmosphere.

  • Base Addition: Slowly add sodium ethoxide (NaOEt, 21 wt% in EtOH, 1.1 eq) while maintaining the internal temperature below 10 °C.

  • Reagent Dosing: Add a pre-mixed solution of cyclohexanone (1.0 eq, 1.0 mol) and diethyl oxalate (1.1 eq) dropwise over 2 hours. The reaction is highly exothermic; adjust the dosing rate to keep the temperature 25 °C.

  • Aging & IPC: Stir at room temperature for 12 hours.

    • Self-Validation (IPC 1): Sample 1 mL, quench with 1N HCl, extract with EtOAc. GC-MS must show <2% residual cyclohexanone.

  • Workup: Quench the reaction by slowly adding 1N HCl until the pH reaches 3.0. Extract with ethyl acetate (3 x 1.5 L), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to afford the crude 1,3-dicarbonyl equivalent.

Step 2: Regioselective Cyclocondensation

Objective: Synthesis of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

  • Preparation: Dissolve the crude intermediate from Step 1 in absolute ethanol (4.0 L). Add glacial acetic acid (0.1 eq) as a catalyst. Cool the reactor jacket to -5 °C to achieve an internal temperature of 0 °C.

  • Hydrazine Dosing: Dilute methylhydrazine (1.05 eq) in ethanol (500 mL). Dose this solution into the reactor via a syringe pump over 3 hours. Critical Parameter: The internal temperature must not exceed 5 °C to prevent the formation of the 2-methyl regioisomer [1].

  • Aging & IPC: Stir at 0–5 °C for 4 hours, then allow to warm to 20 °C over 2 hours.

    • Self-Validation (IPC 2): HPLC analysis of a quenched sample must show >95% conversion with a regioisomeric ratio of >95:5 (1-Me:2-Me).

  • Workup: Concentrate the mixture to 25% volume. Add water (2.0 L) and extract with dichloromethane (DCM, 3 x 1.0 L). Wash the combined organics with saturated NaHCO3​ , dry, and evaporate. Recrystallize from heptane/EtOAc to isolate the pure 1-methyl ester.

Step 3: Ester Reduction

Objective: Synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol.

  • Preparation: Charge the reactor with the ester from Step 2 (1.0 eq) dissolved in a 1:1 mixture of THF and Ethanol (4.0 L). Add anhydrous Lithium Chloride (LiCl, 2.5 eq).

  • Reduction: Portion-wise, add Sodium Borohydride ( NaBH4​ , 2.5 eq) over 1 hour. Hydrogen gas evolution will occur; ensure proper reactor venting.

  • Heating: Gradually heat the reactor to 65 °C (reflux) and maintain for 8 hours.

    • Self-Validation (IPC 3): TLC (Silica, 1:1 Hexane:EtOAc) and HPLC must confirm the complete disappearance of the ester starting material.

  • Workup: Cool to 0 °C. Carefully quench with saturated aqueous NH4​Cl (1.5 L) to destroy excess hydride. Extract with EtOAc (3 x 1.5 L), wash with brine, dry, and concentrate to yield the intermediate alcohol as a crystalline solid.

Step 4: TEMPO-Mediated Oxidation

Objective: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.

  • Preparation: Dissolve the alcohol from Step 3 (1.0 eq) in DCM (3.0 L). Add a solution of Potassium Bromide (KBr, 0.1 eq) in water (300 mL) and TEMPO (0.02 eq). Cool the biphasic mixture to 0 °C.

  • Buffer Addition: Add saturated aqueous NaHCO3​ (500 mL) to buffer the aqueous phase to pH 8.5–9.0.

  • Oxidation: Slowly dose aqueous Sodium Hypochlorite (NaOCl, commercial bleach, 10-12% active Cl, 1.1 eq) over 2 hours. Maintain vigorous mechanical stirring (>400 rpm) to ensure phase mixing. Keep internal temperature 5 °C [3].

  • Aging & IPC: Stir for 30 minutes post-dosing.

    • Self-Validation (IPC 4): HPLC must show <1% remaining alcohol. If stalled, add an additional 0.05 eq of NaOCl.

  • Workup: Quench immediately with saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ , 500 mL) to neutralize unreacted hypochlorite. Separate the organic layer, extract the aqueous layer with DCM (1 x 1 L), wash combined organics with brine, dry over MgSO4​ , and concentrate. Purify via short-path distillation or crystallization to yield the final aldehyde.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected process metrics and critical analytical markers for a validated pilot-scale run.

StepIntermediate / Final ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (1H NMR, CDCl3​ )
1 Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate85 – 88%> 95.0%Enolic -OH broad singlet at 14.0 ppm
2 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate78 – 82%> 98.0%N-CH3 singlet at 3.95 ppm (distinct from 2-Me)
3 (1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol90 – 94%> 99.0%-CH2OH singlet at 4.65 ppm; loss of ethyl ester signals
4 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde 88 – 91%> 99.5%Aldehyde -CHO sharp singlet at 10.05 ppm

References

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles The Journal of Organic Chemistry (ACS Publications)[Link]

  • From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes Organic Process Research & Development (ACS Publications)[Link]

  • 4-Acetamido-TEMPO-Mediated Oxidation of Wood Chips and Thermomechanical Pulp in Large Scale Industrial & Engineering Chemistry Research (ACS Publications)[Link]

  • Process for the regioselective synthesis of pyrazoles (WO2015097658A1)

late-stage functionalization techniques for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Late-Stage Functionalization of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde: Strategies for Library Generation

Executive Brief & Structural Rationale

In modern drug discovery, moving away from flat, sp2-rich aromatic systems toward more complex, 3D-rich scaffolds is a proven strategy to improve physicochemical properties such as aqueous solubility and target specificity. The tetrahydroindazole core perfectly bridges this gap. Specifically, 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (CAS: 1018663-58-5) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I design late-stage functionalization (LSF) workflows around this molecule by exploiting two orthogonal reactivity profiles:

  • The C3-Carbaldehyde: A highly electrophilic site primed for divergent library generation via reductive amination, Wittig olefination, or condensation. The indazole-3-carbaldehyde motif is a well-established precursor for synthesizing potent kinase inhibitors, including PLK4 and PAR-1 antagonists[1],[2].

  • The C4/C7 Saturated Carbocycle: The C(sp3)-H bonds at the C4 and C7 positions are pseudo-benzylic, stabilized by the adjacent pyrazole π-system. This hyperconjugative stabilization makes them thermodynamically favored sites for transition-metal-catalyzed C-H functionalization, allowing for the installation of novel vectors without de novo synthesis[3],[4].

Mechanistic Topography of LSF Pathways

The following diagram illustrates the divergent logic used to selectively functionalize the target scaffold, ensuring that modifications at the aldehyde do not interfere with the saturated ring, and vice versa.

LSF_Workflow Core 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carbaldehyde (Target Scaffold) Aldehyde C3-Aldehyde Reactivity Core->Aldehyde Pathway A CH_Act C4/C7 C(sp3)-H Reactivity Core->CH_Act Pathway B Imine Imine/Iminium Intermediate (Transient) Aldehyde->Imine Primary/Secondary Amine + Acid Radical Pseudo-Benzylic Radical (Catalytic Activation) CH_Act->Radical Cu Catalysis + Oxidant Amine Diverse Amine Library (Reductive Amination) Imine->Amine NaBH(OAc)3 Oxidation C4/C7 Amidation/Oxidation (C-H Functionalization) Radical->Oxidation Nucleophile

Divergent LSF pathways for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.

Protocol A: High-Throughput Reductive Amination at C3

Context & Causality: Reductive amination of the C3-aldehyde is the most robust method for appending solubilizing groups (e.g., pyrrolidines, piperidines) to the indazole core[1]. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is sterically hindered and electron-deficient, making it highly chemoselective; it reduces the transient iminium ion rapidly while leaving the unreacted aldehyde intact, thereby preventing the formation of the unwanted C3-alcohol byproduct[5].

Step-by-Step Methodology:

  • Imine Formation: Charge a dry 20 mL scintillation vial with 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) and the target secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent & Catalyst Addition: Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Causality: DCE is a non-nucleophilic solvent that stabilizes the iminium intermediate without reacting with the borohydride. Add glacial acetic acid (1.5 mmol, 1.5 equiv). The weak acid protonates the aldehyde oxygen, accelerating nucleophilic attack, and subsequently protonates the hemiaminal hydroxyl group to facilitate water elimination.

  • In-Process Control (IPC) 1: Stir at ambient temperature for 2 hours. Sample 10 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Self-Validation: Do not proceed until LC-MS confirms >95% conversion to the iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 mmol, 1.5 equiv). Causality: Delayed addition ensures the aldehyde is fully consumed into the iminium state, absolutely minimizing direct reduction to the alcohol.

  • Quench & Workup: Stir for 12 hours. Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid, decomposes unreacted borohydride complexes, and ensures the newly formed tertiary amine is partitioned into the organic layer as a free base.

  • Isolation: Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Site-Selective C(sp3)-H Amination at C4/C7

Context & Causality: The saturated carbocycle presents a unique opportunity for late-stage C-H functionalization. Because the C4 and C7 positions are adjacent to the pyrazole π-system, their C-H bonds are pseudo-benzylic. This lowers their bond dissociation energy (BDE), making them susceptible to Hydrogen Atom Transfer (HAT) via copper-catalyzed radical pathways[3]. This protocol directly couples azoles or amines to the C4/C7 position, expanding the 3D vector space of the molecule[4].

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried Schlenk tube with 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (0.5 mmol, 1.0 equiv), the desired azole/amine nucleophile (0.75 mmol, 1.5 equiv), and Cu(OTf)2 (0.05 mmol, 10 mol%).

  • Oxidant Addition: Add Selectfluor or PhI(OAc)2 (1.0 mmol, 2.0 equiv). Causality: The oxidant interacts with the Cu catalyst to generate a highly reactive N-centered radical or Cu(III) species that selectively abstracts a hydrogen atom from the thermodynamically favored C4/C7 pseudo-benzylic sites[3].

  • Solvent & Heating: Add 5.0 mL of anhydrous acetonitrile. Seal the tube under an inert argon atmosphere and stir at 80 °C for 16 hours. Causality: Argon prevents competitive oxygen insertion (which would yield a C4-ketone), while 80 °C provides the activation energy required for the HAT process.

  • In-Process Control (IPC) 2: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Self-Validation: The C-N coupled product will exhibit a lower Rf value due to increased polarity and hydrogen-bonding capacity.

  • Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data & Functional Group Tolerance

The following table summarizes the expected performance parameters of the described LSF techniques when applied to the 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde scaffold.

Reaction TypeTarget SiteKey ReagentsTypical YieldFunctional Group TolerancePrimary IPC Method
Reductive Amination C3-AldehydeAmine, AcOH, NaBH(OAc)3, DCE75 - 92%Halogens, Esters, Ethers, Saturated RingsLC-MS (Iminium formation)
Wittig Olefination C3-AldehydePhosphonium ylide, THF, Base65 - 85%Amines, Ethers, Alcohols (if protected)TLC / NMR (E/Z ratio)
C(sp3)-H Amination C4/C7 (Ring)Cu(OTf)2, Selectfluor, MeCN45 - 65%Aldehydes, Halogens, Nitro groupsTLC / UPLC-MS
C(sp3)-H Oxidation C4/C7 (Ring)RuCl3 (cat.), NaIO4, EtOAc/H2O50 - 70%Esters, Amides, HalogensIR (Carbonyl stretch)

References

  • BenchChem. 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. BenchChem.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry - RSC Publishing. RSC.org.
  • American Chemical Society. The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents | Journal of Medicinal Chemistry. ACS.org.
  • National Institutes of Health. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. NIH.gov.
  • ResearchGate. Resolution, absolute configuration, and synthetic transformations of 7-amino-tetrahydroindazolones.

Sources

Catalytic Reduction Methods for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of kinase inhibitors and other targeted therapeutics[1]. Specifically, the 4,5,6,7-tetrahydro-1H-indazole derivative offers a unique three-dimensional aliphatic character compared to its fully aromatic counterpart. The C3-carbaldehyde group of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde serves as a critical synthetic node.

Reducing this aldehyde to a primary alcohol or converting it to an amine via reductive amination alters the electronic properties of the molecule and provides essential hydrogen-bond donors/acceptors for target binding[2]. While stoichiometric hydrides (e.g., NaBH₄, LiAlH₄) are routinely used, they generate significant chemical waste and pose safety risks at scale. This application note details three highly efficient, atom-economical catalytic reduction protocols designed for late-stage drug development.

Workflow SM 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carbaldehyde Alc (1-Methyl-4,5,6,7-tetrahydro- 1H-indazol-3-yl)methanol SM->Alc H2, Pd/C OR Ru-TsDPEN Amine 3-(Aminomethyl)-1-methyl- 4,5,6,7-tetrahydro-1H-indazole SM->Amine Amine, H2, PtO2

Catalytic reduction pathways for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.

Experimental Protocols & Mechanistic Causality

Method A: Heterogeneous Catalytic Hydrogenation (Aldehyde to Alcohol)

Causality & Design: Palladium on carbon (Pd/C) is a robust catalyst for the direct reduction of aldehydes to primary alcohols. Because the carbocyclic ring of the tetrahydroindazole core is already fully saturated, there is no risk of over-reducing the benzenoid system (a common side reaction in fully aromatic indazoles under forcing conditions). The N1-methyl group prevents unwanted N-alkylation side reactions that can occur in alcoholic solvents.

Step-by-Step Protocol:

  • Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde in 10 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (10 mol% Pd). Safety Note: Pd/C is pyrophoric; add to the solvent under an inert atmosphere.

  • Hydrogenation: Purge the flask with N₂ (3x), followed by H₂ gas (3x). Attach a hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor completion via LC-MS or TLC.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the palladium catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol.

Method B: Catalytic Reductive Amination (Aldehyde to Amine)

Causality & Design: Reductive amination converts the electron-withdrawing aldehyde into an electron-donating aminomethyl handle[2]. Platinum dioxide (PtO₂, Adams' catalyst) is specifically selected over Pd/C for this transformation. PtO₂ exhibits lower catalytic activity for the direct reduction of aliphatic aldehydes, allowing the thermodynamic formation of the intermediate imine to outcompete direct alcohol formation, thereby maximizing the yield of the desired amine.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 mmol of the carbaldehyde and 1.2 mmol of the desired amine (e.g., morpholine or benzylamine) in 10 mL of anhydrous methanol. Stir for 1 hour at room temperature to pre-form the imine.

  • Catalyst Addition: Add 5 mol% PtO₂ to the stirring solution.

  • Hydrogenation: Purge the system with N₂, then H₂. Maintain under a hydrogen balloon for 12 hours at room temperature.

  • Workup: Filter the mixture through Celite, washing with methanol.

  • Purification: Concentrate the filtrate and purify via reverse-phase flash chromatography (basic conditions) to isolate the 3-(aminomethyl) derivative.

Method C: Homogeneous Catalytic Transfer Hydrogenation (CTH)

Causality & Design: For highly functionalized derivatives where high-pressure H₂ gas is undesirable, Catalytic Transfer Hydrogenation (CTH) using a Ru(II)-TsDPEN complex is the premier choice. The reaction utilizes a formic acid/triethylamine (FA/TEA) azeotrope. The TEA acts as a base to eliminate HCl from the precatalyst, generating the active 16-electron Ru species[3]. The FA acts as the hydrogen donor, releasing CO₂ to drive the reaction forward[4].

Mechanism Precat Ru(II)-TsDPEN Precatalyst Active 16e- Ru Active Species Precat->Active Base (TEA) -HCl Hydride 18e- Ru-Hydride Intermediate Active->Hydride Formic Acid -CO2 Product Alcohol Product Hydride->Product Aldehyde Insertion Product->Active Product Release

Mechanism of Ru-TsDPEN catalyzed transfer hydrogenation via a bifunctional pathway.

Step-by-Step Protocol:

  • Preparation: In a vial equipped with a magnetic stir bar, combine 1.0 mmol of the carbaldehyde and 1 mol% RuCl(p-cymene)[(R,R)-TsDPEN] in 5 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 5.0 mmol of a Formic Acid/Triethylamine (5:2 molar ratio) azeotropic mixture.

  • Reaction: Seal the vial and stir at 40 °C for 6 hours. The pH-controlled environment ensures a steady hydride transfer[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure alcohol product.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the three catalytic reduction methodologies, providing a quick-reference guide for process chemists scaling these reactions.

MethodCatalyst SystemHydrogen SourceTarget ProductChemoselectivityScalability & Safety
Heterogeneous Hydrogenation 10 wt% Pd/CH₂ Gas (1 atm)Primary AlcoholHighExcellent; requires handling of pyrophoric Pd/C.
Reductive Amination 5 mol% PtO₂H₂ Gas (1 atm)Substituted AmineModerate; suppresses direct aldehyde reduction.Good; highly dependent on amine nucleophilicity.
Transfer Hydrogenation (CTH) 1 mol% Ru(II)-TsDPENFormic Acid / TEAPrimary AlcoholVery HighExcellent; avoids pressurized H₂ gas entirely.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with heavily substituted bicyclic building blocks. Here, we address the mechanistic challenges and provide field-validated solutions for functionalizing 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (CAS: 1018663-58-5).

🔬 Diagnostic Overview: The Steric Microenvironment

Before troubleshooting, it is critical to understand why this specific molecule resists standard nucleophilic addition. The aldehyde group at the C3 position is sterically shielded by two adjacent structural features:

  • The N1-Methyl Group: Creates a rigid steric wall on one flank of the pyrazole ring.

  • The C4-Methylene of the Cyclohexyl Ring: The fused 4,5,6,7-tetrahydro system forces the C4 protons into the Bürgi-Dunitz trajectory (the optimal 107° angle of attack for incoming nucleophiles).

This dual-flank shielding physically obstructs nucleophiles, drastically reducing reaction rates and allowing competing side reactions (such as enolization or reduction) to dominate [2].

🛠️ Troubleshooting Guides & FAQs

Issue 1: Reductive Amination Yields are <20% or Fail Entirely

Q: I am attempting a reductive amination with a secondary amine using standard conditions (NaBH3CN in MeOH with acetic acid), but I predominantly recover starting material. How can I drive this reaction?

A: Standard weak acids (like acetic acid) are insufficiently oxophilic to activate the highly shielded carbonyl carbon, meaning the critical iminium ion intermediate never fully forms.

The Solution: Transition to a strong, oxophilic Lewis acid catalyst. We recommend the Tin(II) triflate (Sn(OTf)₂) mediated protocol. Sn(OTf)₂ strongly coordinates to the aldehyde oxygen, pulling electron density away from the carbonyl carbon and forcing the dehydration step to form the iminium ion. Once locked in this activated state, Sodium triacetoxyborohydride (NaBH(OAc)₃) can efficiently deliver the hydride. This specific catalytic system was engineered to overcome severe steric hindrance in the synthesis of complex natural products like Madindoline A [1].

Issue 2: Grignard Reagents Cause Enolization Instead of Addition

Q: When reacting the aldehyde with isopropylmagnesium bromide, I observe no addition product. Instead, LCMS shows unreacted aldehyde after workup, suggesting reversible enolization. How do I prevent this?

A: Highly hindered aldehydes often act as proton donors (via β-hydride transfer or alpha-deprotonation of the ring) rather than electrophiles when faced with highly basic Grignard reagents [2].

The Solution: Convert your Grignard reagent into an Organocerium species (Imamoto reaction). By pre-mixing the Grignard reagent with strictly anhydrous Cerium(III) chloride (CeCl₃), you create an R-CeCl₂ intermediate. Cerium is highly oxophilic (enhancing carbonyl activation) but significantly less basic than magnesium. This completely suppresses the competing enolization pathway, allowing the nucleophile to penetrate the steric shield and form the secondary alcohol.

Issue 3: Poor Conversion in Wittig Olefination

Q: Standard Wittig reactions (using methyltriphenylphosphonium bromide and n-BuLi) yield mostly unreacted starting material. Heating only causes decomposition. What is the alternative?

A: The bulky triphenylphosphine moiety of the ylide cannot easily adopt the necessary geometry to form the four-membered oxaphosphetane intermediate due to the C4-cyclohexyl ring.

The Solution: Abandon standard Wittig reagents and utilize 1-methylbenzimidazol-2-yl methyl sulfone (a modified Julia-Kocienski olefination approach). This reagent is significantly less sterically demanding. When deprotonated with NaHMDS or t-BuOK, it readily attacks hindered aldehydes, and the byproduct is easily eliminated to yield the terminal alkene in high yields [3].

📊 Quantitative Data: Comparative Reaction Yields

The following table summarizes the self-validating data comparing standard bench protocols against the sterically-optimized protocols discussed above.

Reaction TypeStandard ProtocolStandard YieldOptimized ProtocolOptimized YieldCausality for Improvement
Reductive Amination NaBH₃CN, AcOH, MeOH, 25°C12 - 18%Sn(OTf)₂ (1.1 eq), NaBH(OAc)₃, DCE85 - 92% Lewis acid forces iminium formation; prevents equilibrium reversal.
Nucleophilic Addition RMgBr, THF, 0°C< 5% (Recovery)RMgBr + Anhydrous CeCl₃, THF, -78°C78 - 88% Reduced basicity of Ce suppresses enolization; high oxophilicity activates C=O.
Methylenation Ph₃P=CH₂, THF, 65°C25 - 30%1-methylbenzimidazol-2-yl methyl sulfone, NaHMDS90 - 95% Smaller nucleophilic radius allows unimpeded oxaphosphetane-equivalent formation.

🧪 Experimental Protocols (Self-Validating Workflows)

Protocol A: Sn(OTf)₂-Mediated Reductive Amination

This protocol utilizes in-process TLC/LCMS validation to ensure the intermediate is formed before reduction.

  • Preparation: In an oven-dried flask under argon, dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Lewis Acid Activation: Add Sn(OTf)₂ (1.1 mmol) in one portion at room temperature. Stir the suspension for 2 hours.

    • Validation Check: Take a 10 µL aliquot, quench with sat. NaHCO₃, extract with EtOAc, and run LCMS. You should observe the mass of the intermediate iminium/hemiaminal and the disappearance of the aldehyde peak.

  • Reduction: Once aldehyde consumption is confirmed, cool the mixture to 0°C. Add NaBH(OAc)₃ (2.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Organocerium-Mediated Alkylation

Strict adherence to anhydrous conditions is required for the CeCl₃ activation.

  • Cerium Activation: Place CeCl₃·7H₂O (1.5 mmol) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours to rapidly dehydrate. Cool to room temperature under argon.

  • Suspension: Add anhydrous THF (5 mL) and stir vigorously for 2 hours at room temperature to form a uniform, milky white suspension.

  • Transmetalation: Cool the suspension to -78°C. Dropwise, add the Grignard reagent (1.5 mmol, e.g., i-PrMgBr). Stir at -78°C for 1.5 hours to ensure complete formation of the organocerium species.

  • Addition: Dissolve the aldehyde (1.0 mmol) in anhydrous THF (2 mL) and add dropwise to the -78°C mixture. Stir for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the UV-active aldehyde spot.

  • Workup: Quench at -78°C with 3% aqueous HCl (5 mL). Warm to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify.

📈 Process Visualizations

RA_Pathway A Hindered Aldehyde + Amine B Lewis Acid Activation (Sn(OTf)2) A->B Coordination C Iminium Ion Intermediate B->C Dehydration (LCMS Check) D Hydride Delivery (NaBH(OAc)3) C->D Reduction E Alkylated Amine Product D->E Workup

Caption: Workflow of Sn(OTf)₂-mediated reductive amination for sterically hindered aldehydes.

Ce_Pathway Step1 Anhydrous CeCl3 Suspension in THF Step2 Add Grignard (RMgX) at -78°C Step1->Step2 2h Stir Step3 Form Organocerium (RCeCl2) Step2->Step3 Transmetalation Step4 Add Hindered Aldehyde Step3->Step4 -78°C Step5 Nucleophilic Addition (Enolization Suppressed) Step4->Step5 High Yield Addition

Caption: Step-by-step logical workflow for organocerium-mediated nucleophilic addition.

📚 References

  • Total Synthesis of Madindoline A ResearchGate / Chemistry Literature [Link]

  • Methylenation for Aldehydes and Ketones Using 1-Methylbenzimidazol-2-yl Methyl Sulfone The Journal of Organic Chemistry - ACS Publications[Link]

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking the Biological Activity of Tetrahydroindazole Carbaldehydes Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Tetrahydroindazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The indazole ring system and its derivatives are prime examples, forming the core of several FDA-approved drugs for oncology and inflammatory diseases. The 4,5,6,7-tetrahydroindazole moiety, in particular, offers a three-dimensional structure that can be exploited to achieve both potency and selectivity against challenging targets like protein kinases.

This guide focuses on a novel, hypothetical lead compound, THC-A1 (4,5,6,7-Tetrahydroindazole-3-Carbaldehyde derivative) , identified through high-throughput screening for its anti-proliferative effects in cancer cell lines. Preliminary data suggests THC-A1 may exert its effects by targeting key regulators of mitosis. The objective of this document is to provide a comprehensive, step-by-step framework for benchmarking the biological activity of THC-A1 against a well-characterized, clinically relevant inhibitor. For this purpose, we will compare THC-A1 to Alisertib (MLN8237) , a selective and potent inhibitor of Aurora Kinase A, a critical enzyme in mitotic progression.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound characterization.

Part 1: Biochemical Potency and Selectivity Profiling

The Rationale: Why Start with an In Vitro Kinase Assay?

Before investing resources in complex cellular or in vivo studies, it is imperative to answer a fundamental question: does our compound directly inhibit the enzymatic activity of the purified target protein? An in vitro kinase assay provides the most direct and clean assessment of this interaction, free from the complexities of cell membranes, metabolic degradation, or off-target effects. This initial step allows us to determine the compound's intrinsic potency (quantified as the IC₅₀ value) and to begin profiling its selectivity against related kinases.

For this purpose, we will employ a luminescence-based ADP detection assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[3][4]

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of IC₅₀ values for THC-A1 and the comparator, Alisertib, against recombinant Aurora Kinase A.

Materials:

  • Recombinant Human Aurora Kinase A (GST-tagged)

  • Kemptide (LRRASLG) peptide substrate

  • ATP (Ultra-Pure)

  • Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test Compounds: THC-A1 and Alisertib, serially diluted in 100% DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of THC-A1 and Alisertib in DMSO. Using an acoustic liquid handler, spot 20 nL of each dilution into the bottom of a 384-well plate. Include "high control" (DMSO only) and "low control" (no enzyme) wells.

  • Enzyme Preparation: Dilute recombinant Aurora Kinase A in Kinase Buffer to a 2X working concentration (e.g., 10 ng/µL).

  • Substrate/ATP Mix: Prepare a 2X Substrate/ATP solution in Kinase Buffer containing Kemptide and ATP. The final ATP concentration should be at or near its Km for Aurora A to ensure competitive inhibition is accurately measured.

  • Reaction Initiation: Add 5 µL of the 2X Aurora Kinase A solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Start Kinase Reaction: Add 5 µL of the 2X Substrate/ATP mix to each well to initiate the reaction. The final volume is 10 µL. Mix the plate on an orbital shaker for 30 seconds and incubate at room temperature for 60 minutes.[4]

  • Reaction Termination & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the high (0% inhibition) and low (100% inhibition) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound 1. Compound Dilution (THC-A1, Alisertib, DMSO) Plating 4. Add Compound to Plate Compound->Plating Enzyme 2. 2X Enzyme Solution (Aurora Kinase A) AddEnzyme 5. Add Enzyme (Incubate 10 min) Enzyme->AddEnzyme Substrate 3. 2X Substrate/ATP Mix (Kemptide, ATP) AddSubstrate 6. Add Substrate/ATP (Incubate 60 min) Substrate->AddSubstrate Plating->AddEnzyme AddEnzyme->AddSubstrate Stop 7. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) AddSubstrate->Stop Detect 8. Add Kinase Detection Reagent (Generate Luminescence) Stop->Detect Read 9. Read Plate Detect->Read Analysis 10. Calculate % Inhibition Determine IC50 Read->Analysis

Caption: Workflow for the in vitro Aurora Kinase A inhibition assay.

Data Summary: Biochemical Potency and Selectivity

To understand the specificity of THC-A1, its inhibitory activity was also assessed against the related kinase, Aurora B.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (Aurora B / Aurora A)
THC-A1 (Hypothetical) 2585034-fold
Alisertib (MLN8237) 1.2[1][6]396.5[6]>330-fold

Interpretation of Results: The hypothetical data shows that THC-A1 is a potent inhibitor of Aurora Kinase A, albeit approximately 20-fold less potent than the clinical candidate Alisertib. Importantly, THC-A1 demonstrates a respectable 34-fold selectivity for Aurora A over Aurora B. While Alisertib's selectivity is significantly higher[2], this initial result for THC-A1 is promising for a lead compound and warrants further investigation in a cellular context.

Part 2: Cellular Activity and On-Target Engagement

The Rationale: Bridging the Gap from Enzyme to Cell

A potent biochemical inhibitor is a necessary but not sufficient criterion for a successful drug candidate. The compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response—in this case, halting cell proliferation. Therefore, the next logical steps are to (1) measure the anti-proliferative activity of THC-A1 in a cancer cell line and (2) confirm that this activity is linked to the inhibition of the Aurora kinase pathway.

Experimental Protocol 1: Cellular Anti-Proliferation (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7][8]

Materials:

  • HCT-116 human colon carcinoma cell line

  • DMEM culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Trypsinize and count HCT-116 cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[7]

  • Compound Treatment: Prepare serial dilutions of THC-A1 and Alisertib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the data as described for the biochemical assay.

Data Summary: Anti-proliferative Activity
CompoundHCT-116 GI₅₀ (nM)
THC-A1 (Hypothetical) 350
Alisertib (MLN8237) 20 - 50[6]

Interpretation of Results: The cellular potency (GI₅₀) of THC-A1 is significantly weaker than its biochemical potency (IC₅₀). This "cell-shift" is common and can be attributed to factors such as poor cell permeability, active efflux by transporters, or compound metabolism. Despite this, a GI₅₀ of 350 nM is still a potent effect and confirms that THC-A1 is cell-active. The next step is to verify that this anti-proliferative effect is indeed caused by the inhibition of its intended target pathway.

Experimental Protocol 2: Cellular Target Engagement (Western Blot)

To confirm that THC-A1 engages the Aurora kinase pathway in cells, we can measure the phosphorylation of a key downstream substrate. Aurora B kinase, a component of the chromosomal passenger complex, is the primary kinase responsible for phosphorylating Histone H3 at Serine 10 (pH3-Ser10) during mitosis.[10] Inhibition of Aurora B activity leads to a marked decrease in this phosphorylation event. While THC-A1 is more selective for Aurora A, its moderate activity against Aurora B should still produce a measurable decrease in pH3-Ser10 levels, confirming pathway engagement.

Materials:

  • HCT-116 cells

  • Test compounds (THC-A1, Alisertib)

  • Nocodazole (mitotic arresting agent)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • PVDF membrane, SDS-PAGE gels, and standard Western blot equipment

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach ~70% confluency, treat them with Nocodazole for 16 hours to synchronize cells in mitosis, ensuring a strong baseline signal for pH3-Ser10.

  • Inhibitor Addition: During the last 2 hours of Nocodazole treatment, add varying concentrations of THC-A1 or Alisertib to the designated wells.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[11]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the primary antibody against phospho-Histone H3 (Ser10).[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure the observed changes are not due to a decrease in total protein, strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Expected Outcome: A dose-dependent decrease in the band intensity for phospho-Histone H3 (Ser10) in cells treated with THC-A1 would provide strong evidence of on-target activity within the cellular environment.

Part 3: Synthesis of Findings and Strategic Outlook

Benchmarking Summary

The systematic benchmarking of our hypothetical lead compound, THC-A1, against the known inhibitor Alisertib has yielded critical insights:

  • Biochemical Potency: THC-A1 is a direct, nanomolar inhibitor of Aurora Kinase A.

  • Selectivity: It possesses moderate but promising selectivity over the closely related Aurora Kinase B.

  • Cellular Activity: The compound is cell-active, inhibiting the proliferation of HCT-116 cancer cells, although with a notable drop-off in potency compared to its biochemical activity.

  • Target Engagement: Western blot analysis is expected to confirm that THC-A1 engages the Aurora kinase pathway inside the cell, validating its mechanism of action.

Collectively, these results validate THC-A1 as a legitimate lead compound worthy of further optimization. The primary challenge identified is the discrepancy between its biochemical and cellular potency, which will be the main focus of subsequent medicinal chemistry efforts.

Visualization: Aurora A Signaling Pathway in Mitosis

G cluster_pathway Mitotic Progression (G2/M Transition) cluster_aurka Aurora A Functions G2 G2 Phase Prophase Prophase G2->Prophase AuroraA Aurora Kinase A Activation G2->AuroraA Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosome Centrosome Maturation & Separation Centrosome->Prophase Spindle Bipolar Spindle Assembly Spindle->Metaphase AuroraA->Centrosome AuroraA->Spindle Inhibitors THC-A1 & Alisertib Inhibitors->AuroraA Inhibition

Caption: Role of Aurora A in mitosis and the point of inhibitor action.

Future Directions

The data gathered from this benchmarking guide provides a clear roadmap for the THC-A1 program:

  • Medicinal Chemistry: Focus on Structure-Activity Relationship (SAR) studies to improve cell permeability and metabolic stability, aiming to reduce the "cell-shift" and enhance the GI₅₀ value.

  • Expanded Selectivity Profiling: Screen THC-A1 against a broader panel of kinases to identify potential off-targets that could contribute to its cellular phenotype or lead to future toxicity.

  • Pharmacokinetic Profiling: If cellular potency is improved, initiate preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the compound's drug-like properties.

By following this logical, data-driven benchmarking process, research teams can make informed decisions, efficiently allocate resources, and increase the probability of advancing promising lead compounds toward clinical development.

References

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • Gadina, M., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Journal of Clinical Investigation. Retrieved from [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research. Retrieved from [Link]

  • Ma, Y., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Tefferi, A., & Pardanani, A. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Leukemia & Lymphoma. Retrieved from [Link]

  • Chase, A., et al. (2013). Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements. Haematologica. Retrieved from [Link]

  • Funnell, A. P., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved from [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Retrieved from [Link]

  • Semantic Scholar. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Saldivar, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Retrieved from [Link]

  • PubMed. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Retrieved from [Link]

  • PubMed. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Retrieved from [Link]

  • MDPI. (2023). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Retrieved from [Link]

  • PubMed. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives. Retrieved from [Link]

  • PubMed. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

Sources

X-Ray Crystallography Validation of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), the structural validation of building blocks is a critical prerequisite for rational drug design. While the indazole core is a privileged scaffold in medicinal chemistry, traditional fully aromatic or non-methylated indazoles present significant crystallographic and pharmacokinetic challenges.

This guide objectively evaluates the crystallographic performance of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (CAS: 1018663-58-5) against its non-methylated and fully aromatic analogs. By analyzing the causality between molecular structure and crystal packing, we demonstrate why this specific functionalized tetrahydroindazole is structurally superior for high-resolution X-ray validation and downstream target soaking.

Mechanistic Comparison: The Impact of N1-Methylation and Ring Saturation

To understand the crystallographic advantages of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde, we must analyze the intermolecular forces dictating its solid-state behavior compared to alternatives like 1H-indazole-3-carbaldehyde.

  • Elimination of Polymeric Chains: Non-methylated indazoles possess both a strong hydrogen bond donor (N1-H) and an acceptor (C=O or N2). This dual nature drives the formation of rigid, 1 linked by continuous N-H···O interactions[1]. These networks drastically reduce aqueous solubility and promote aggregation, complicating their use in biological assays. By methylating the N1 position, the H-bond donor is eliminated. The crystal packing is forced to rely on weaker van der Waals forces and non-classical C-H···O interactions, yielding discrete monomeric units that exhibit significantly higher solubility and 2[2].

  • Disruption of π-Stacking via Fsp3 Enhancement: Fully aromatic indazoles suffer from flat, planar topologies that induce1[1][3]. The reduction of the benzene ring to a saturated cyclohexene system (tetrahydroindazole) increases the fraction of sp3-hybridized carbons (Fsp3). This introduces three-dimensionality (forcing a half-chair or envelope conformation), disrupting extensive π-stacking networks and improving the compound's developability profile.

Comparative Data Summary
Parameter1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde1H-Indazole-3-carbaldehyde (Alternative)2H-Indazole-3-carbaldehyde Analogs
H-Bond Donors 01 (N1-H)0
Intermolecular Network Weak C-H···O, van der WaalsStrong N-H···O (1D Polymeric Chains)Weak C-H···O, Strong π-π stacking
Crystal Packing Discrete Monomers1D ChainsLayered Sheets
3D Character (Fsp3) High (0.44)Zero (0.00)Zero (0.00)
FBDD Utility High (Soluble, flexible ring)Low (Aggregation prone, insoluble)Moderate (Flat topology)

Structural Logic & Workflow Visualizations

G N1 Compound Synthesis & Purification (>99%) N2 Vapor Diffusion Crystallization N1->N2 N3 Cryoprotection & Loop Mounting N2->N3 N4 X-ray Diffraction Data Collection N3->N4 N5 Phase Determination (Direct Methods) N4->N5 N6 Model Building & Refinement N5->N6 N7 Final Structural Validation N6->N7

Caption: X-ray Crystallography Validation Workflow for FBDD.

G Root Indazole-3-carbaldehyde Derivatives Alt 1H-Indazole-3-carbaldehyde (Non-methylated) Root->Alt Comp 1-Methyl-4,5,6,7-tetrahydro- 1H-indazole-3-carbaldehyde Root->Comp Alt1 N-H...O Hydrogen Bonds (1D Polymeric Chains) Alt->Alt1 Comp1 No N-H Donors (Discrete Monomers) Comp->Comp1 Alt2 Lower Solubility & Complex Packing Alt1->Alt2 Comp2 Higher Solubility & Predictable Binding Comp1->Comp2

Caption: Structural impact of N1-methylation on crystal packing.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in the specific physicochemical properties of the methylated tetrahydroindazole core.

Protocol 1: High-Throughput Crystallization (Vapor Diffusion)

Rationale: Vapor diffusion allows for gradual supersaturation. Because 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde lacks strong H-bond networks, it does not crash out of solution prematurely, allowing for the growth of high-quality, untwinned single crystals.

  • Solubilization: Dissolve 10 mg of the compound in 1 mL of ethyl acetate (EtOAc) to create a stock solution.

    • Causality: EtOAc is chosen because the monomeric nature of the methylated compound allows high solubility in moderately polar aprotic solvents, unlike non-methylated counterparts which often require harsh solvents like DMSO.

  • Drop Setup: Using a sitting-drop vapor diffusion plate, mix 2 µL of the compound stock with 2 µL of reservoir solution (50% n-hexane / 50% EtOAc).

  • Equilibration: Seal the plate and maintain strictly isothermal conditions at 20°C for 48–72 hours.

    • Causality: Strict temperature control prevents thermal shock and rapid nucleation. The absence of polymeric H-bonding means crystallization is driven purely by slow solvent evaporation, yielding pristine geometric faces.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

Rationale: The saturated tetrahydro ring introduces conformational flexibility. Data collection must be optimized to freeze this dynamic motion and validate the stereochemistry.

  • Cryoprotection: Quickly sweep the selected single crystal through a cryoprotectant solution consisting of 20% glycerol mixed with the mother liquor.

  • Flash-Cooling: Mount the crystal on a nylon loop and plunge it immediately into a liquid nitrogen stream (100 K).

    • Causality: Cooling to 100 K is absolutely critical. At room temperature, the flexibility of the cyclohexene ring manifests as smeared electron density and high thermal displacement parameters (B-factors). Cryocooling freezes the ring into its lowest-energy conformation (typically a half-chair), enabling precise atomic resolution[2].

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.5418 Å). Collect a full sphere of data using ω-scans with a step size of 0.5°.

  • Phase Determination & Refinement: Solve the structure using direct methods (e.g., SHELXT) and perform full-matrix least-squares refinement on F² (SHELXL).

    • Self-Validation Check: The structural model is self-validating. The difference Fourier map will explicitly show a clean absence of residual electron density at the N1 position, confirming complete methylation and the total absence of N-H···O polymeric chains.

Conclusion

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde represents a highly optimized building block for structural biology and FBDD. By strategically employing N1-methylation to eliminate problematic 1D polymeric H-bond networks, and utilizing ring saturation to disrupt flat π-stacking, this compound achieves superior solubility and discrete monomeric crystal packing. These rationally designed structural features make it an exceptionally reliable candidate for downstream crystallographic screening and rational drug design.

References

  • Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. ResearchGate. 1

  • N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl] - Benchchem. Benchchem. 2

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect. 3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

The hazard profile of closely related indazole derivatives consistently indicates risks of oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3][4][5] Therefore, a cautious and well-documented approach to handling 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses to mitigate these risks effectively.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of the compound, a thorough risk assessment is mandatory. The primary routes of exposure are anticipated to be inhalation of dust particles, dermal contact, and accidental ingestion.[6]

Engineering Controls are the most effective means of minimizing exposure. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to control airborne particulates and vapors. The fume hood provides a physical barrier and ventilation to protect the operator. Furthermore, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7][8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table summarizes the minimum PPE requirements.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended)Chemical safety goggles and a face shieldFlame-retardant lab coatN95-rated respirator or higher
Solution Preparation Nitrile glovesChemical safety gogglesFlame-retardant lab coatNot generally required if in a fume hood
Reaction Setup and Workup Nitrile glovesChemical safety gogglesFlame-retardant lab coatNot generally required if in a fume hood
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges
Step-by-Step PPE Selection and Donning Protocol

The following workflow diagram illustrates the decision-making process for selecting and donning the appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_final Final Check start Assess the Experimental Procedure check_hood Is a Chemical Fume Hood Available and Certified? start->check_hood no_hood STOP! Do not proceed without a certified fume hood. check_hood->no_hood No lab_coat Don Flame-Retardant Lab Coat check_hood->lab_coat Yes goggles Wear Chemical Safety Goggles lab_coat->goggles face_shield_check Is there a splash or dust hazard? goggles->face_shield_check face_shield Add Face Shield face_shield_check->face_shield Yes gloves Don Inner Pair of Nitrile Gloves face_shield_check->gloves No face_shield->gloves respirator_check Are you handling solid outside of a fume hood? gloves->respirator_check respirator Wear N95-Rated Respirator respirator_check->respirator Yes outer_gloves Don Outer Pair of Nitrile Gloves respirator_check->outer_gloves No respirator->outer_gloves final_check Final PPE Check for Proper Fit and Integrity outer_gloves->final_check

Caption: PPE Selection and Donning Workflow for Handling Indazole Derivatives.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation:

  • Designate a work area: Clearly demarcate the area within the fume hood where the compound will be handled.

  • Assemble all materials: Before introducing the compound, ensure all necessary equipment (spatulas, glassware, solvents, etc.) is within the designated area to minimize movement in and out of the fume hood.

  • Pre-label all containers: All vials and flasks should be clearly labeled with the compound name, concentration, and date.

Handling:

  • Weighing: When weighing the solid, use a microbalance within the fume hood or a powder-containment balance hood. Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.

  • Transfers: Use a spatula for solid transfers. Avoid pouring the solid directly from the bottle. If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Housekeeping: Clean any minor spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste. Maintain a clean and organized workspace at all times.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]

  • While flushing, remove any contaminated clothing.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7]

  • Remove contact lenses if present and easy to do so.[1][7]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[1][7]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste generated from handling 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde must be treated as hazardous waste.

Solid Waste:

  • Contaminated PPE (gloves, lab coats, etc.), weighing papers, and paper towels should be collected in a designated, clearly labeled hazardous waste bag.

Liquid Waste:

  • Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container.

  • Do not pour any waste down the drain.

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through a licensed waste disposal company, following all local and national regulations.[7]

Conclusion

While 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a valuable research compound, its handling requires a diligent and informed approach to safety. By understanding the potential hazards through the lens of analogous compounds and implementing robust engineering controls, appropriate PPE, and strict operational and disposal protocols, we can ensure a safe laboratory environment. This commitment to safety not only protects our researchers but also upholds the integrity and quality of our scientific endeavors.

References

Sources

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